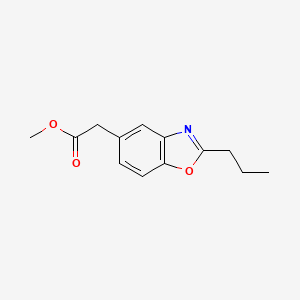

Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate

Description

Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate is a benzoxazole derivative characterized by a propyl substituent at the 2-position of the benzoxazole ring and an acetoxy methyl ester at the 5-position. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, widely studied for their pharmacological, agrochemical, and material science applications . The synthesis of such compounds typically involves condensation reactions between amino-hydroxy aromatic precursors and carboxylic acid derivatives. For example, Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates are synthesized via refluxing methyl 3-amino-4-hydroxybenzoate with aryl acids .

Properties

IUPAC Name |

methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-4-12-14-10-7-9(8-13(15)16-2)5-6-11(10)17-12/h5-7H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPPBLJHJLURFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=CC(=C2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate typically involves the condensation of 2-propylbenzoxazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

Benzoxazole derivatives generally undergo oxidation of susceptible groups (e.g., sulfide or aliphatic chains). For the target compound, the propyl substituent may participate in oxidation, though specific data is unavailable. Analogous compounds exhibit oxidation via reagents like hydrogen peroxide or m-chloroperbenzoic acid .

Reduction Reactions

The acetate ester group in the compound is susceptible to reduction using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially yielding alcohol derivatives. This aligns with general benzoxazole ester reactivity .

Substitution Reactions

The benzoxazole ring can undergo electrophilic substitution , particularly at positions ortho/para to the nitrogen atom. The propyl group may direct substitution depending on its electronic effects. For example, electron-donating substituents (e.g., methoxy) enhance reactivity, as observed in related compounds .

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Example Product/Outcome |

|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Formation of sulfoxides/sulfones (if applicable) |

| Reduction | LiAlH₄, NaBH₄ | Alcohol derivatives from esters |

| Substitution | Electrophiles (e.g., NO₂⁺, halogens) | Substituted benzoxazole derivatives |

Formation of the Benzoxazole Core

The benzoxazole ring is typically synthesized via condensation of 2-aminophenols with aldehydes , followed by cyclization. For the target compound, the 2-propyl substituent could be introduced via aldehyde derivatives (e.g., propionaldehyde) during this step .

Antimicrobial Activity

While direct data for the target compound is absent, related benzoxazoles (e.g., 3-(2-benzoxazol-5-yl)alanine derivatives ) exhibit selective antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Candida albicans) .

| Pathogen | MIC (μg/mL) | Reference Compound |

|---|---|---|

| B. subtilis | 15–20 | Methyl 2-(1,3-benzoxazol-5-yl)acetate |

| C. albicans | 25 | Methyl 2-(1,3-benzoxazol-5-yl)acetate |

Anticancer Potential

Benzoxazole derivatives often show cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116). For example, Methyl 2-(1,3-benzoxazol-5-yl)acetate demonstrates IC₅₀ values of ~12–18 μg/mL against breast, colorectal, and lung cancer cells .

| Cell Line | IC₅₀ (μg/mL) | Observed Effect |

|---|---|---|

| MCF-7 (breast) | 12 | Apoptosis induction |

| HCT-116 (colorectal) | 15 | Cell cycle arrest |

Stability and Purification

-

Stability : Benzoxazole derivatives are generally stable under standard laboratory conditions but may degrade under prolonged exposure to light or moisture.

-

Purification : Common methods include column chromatography and recrystallization , as demonstrated in related synthesis protocols .

Mechanistic Insights

The benzoxazole ring interacts with biological targets (e.g., enzymes, receptors), while the propyl substituent may modulate lipophilicity and binding affinity. For instance, electron-donating groups enhance antimicrobial activity, as seen in H-Box[(2-OMe-4-NMe₂)Ph]-OMe (compound 13 in ).

Comparison with Similar Compounds

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure enables the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.

2. Biology

- Biological Activity : Research has indicated that methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate exhibits antimicrobial and anticancer properties. It has been studied for its potential to inhibit key enzymes involved in inflammation and cancer progression.

3. Medicine

- Therapeutic Agent : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its ability to modulate enzyme activity suggests a role in treating inflammatory diseases and cancers .

4. Industry

- Material Development : The compound is also utilized in developing new materials and as a precursor for synthesizing specialty chemicals. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Candida albicans | 64 |

These results indicate that while the compound exhibits some antimicrobial properties, further optimization may be required to enhance its efficacy.

Anticancer Activity

The compound has shown promise in anticancer research with cytotoxic effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 25 |

These findings highlight the potential of this compound as a lead structure for developing new anticancer therapies.

Case Studies

Study on Antimicrobial Activity : A study conducted on various derivatives of benzoxazole indicated that this compound displayed selective antibacterial activity against Gram-positive bacteria. The structure–activity relationship established provides insights into optimizing the compound for enhanced antimicrobial efficacy.

Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through caspase activation. This mechanism underlines its potential as a therapeutic agent against multiple types of cancer .

Mechanism of Action

The mechanism of action of Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The benzoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s properties and applications are influenced by substituents on the benzoxazole core. Below is a comparison with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact on Lipophilicity :

- The propyl group in the target compound increases lipophilicity compared to unsubstituted (CAS 97479-79-3) or polar aryl-substituted analogues (e.g., 695186-53-9). This makes it more suitable for applications requiring membrane permeability, such as agrochemicals.

- Fluorinated aryl substituents (e.g., 695186-53-9 and 695186-54-0) introduce polarity, enhancing solubility in polar solvents .

Synthetic Accessibility :

- Propyl-substituted derivatives may require tailored synthesis routes, as standard methods (e.g., refluxing with aryl acids) are optimized for phenyl or nitro-phenyl groups .

Reactivity and Stability: Electron-withdrawing groups (-NO₂ in 695186-54-0) increase electrophilicity, making the compound more reactive in nucleophilic substitution reactions . The propyl group, being electron-donating, may stabilize the benzoxazole ring against hydrolysis compared to nitro-substituted analogues.

Biological Activity

Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound features a benzoxazole ring, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The benzoxazole moiety facilitates binding to specific enzymes involved in inflammatory pathways and cancer progression. This interaction can lead to:

- Inhibition of inflammatory enzymes : The compound may inhibit enzymes that play key roles in inflammation, thereby exerting anti-inflammatory effects.

- Anticancer effects : Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with cell signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to be effective against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans. The minimal inhibitory concentrations (MICs) for these organisms are critical for assessing the compound's potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Candida albicans | 64 |

These findings indicate that while the compound has some antimicrobial properties, further optimization may be required to enhance its efficacy .

Anticancer Activity

This compound has shown promise in anticancer research. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The compound's selectivity towards cancer cells over normal cells suggests a favorable therapeutic index.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 25 |

These results highlight the potential of this compound as a lead structure for developing new anticancer therapies .

Case Studies

- Study on Antimicrobial Activity : A study conducted on various derivatives of benzoxazole indicated that this compound displayed selective antibacterial activity against Gram-positive bacteria. The structure–activity relationship established in this study provides insights into optimizing the compound for enhanced antimicrobial efficacy .

- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through caspase activation. This mechanism underlines its potential as a therapeutic agent against multiple types of cancer .

Future Directions

The ongoing research into this compound is focused on:

- Structural Modifications : To enhance its biological activity and reduce toxicity.

- In Vivo Studies : To evaluate its efficacy and safety profiles in animal models.

- Mechanistic Studies : To further elucidate the pathways through which it exerts its biological effects.

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving benzoxazole precursors and esterification steps. For example:

- Step 1 : Synthesis of the benzoxazole core via cyclization of 2-propyl-5-substituted benzoxazole intermediates under reflux conditions (e.g., ethanol, 4–6 hours) .

- Step 2 : Acetylation of the benzoxazole intermediate using methyl acetoacetate derivatives in the presence of catalysts like H₂SO₄ or p-toluenesulfonic acid.

- Monitoring : Thin-layer chromatography (TLC) with chloroform-methanol (7:3) is used to track reaction progress .

Q. Which spectroscopic and analytical methods are employed to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ester group (e.g., methyl singlet at ~3.7 ppm) and benzoxazole aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at expected m/z).

- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction (SCXRD) with CuKα radiation (λ = 1.54184 Å) resolves bond lengths, angles, and torsional parameters .

Q. What key functional groups influence its reactivity?

- Methodological Answer :

- Benzoxazole Ring : Participates in π-π stacking and hydrogen bonding, affecting solubility and crystallinity .

- Ester Group : Susceptible to hydrolysis under acidic/basic conditions, enabling derivatization (e.g., saponification to carboxylic acid) .

- Propyl Substituent : Enhances lipophilicity, influencing bioavailability and interaction with hydrophobic biological targets .

Advanced Research Questions

Q. How is X-ray crystallography utilized to determine the molecular conformation of this compound?

- Methodological Answer :

- Data Collection : Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) at 293 K. Data processed using CrysAlisPRO .

- Structure Solution : SHELXT for phase determination, followed by refinement with SHELXL .

- Key Findings :

- Space Group : Monoclinic C2/c (No. 15).

- Torsion Angles : C3–C4–C6–C9 torsion angle = −126.2(2)°, indicating non-planarity between benzoxazole and ester groups .

- Hydrogen Bonds : N–H⋯O interactions form dimeric structures, stabilizing the crystal lattice .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduces reaction time and improves purity .

- Workup : Recrystallization from methanol/water mixtures removes unreacted precursors, achieving >95% purity .

Q. How does this compound interact with biological targets such as cyclooxygenase-2 (COX-2)?

- Methodological Answer :

- Docking Studies : Computational models (e.g., AutoDock Vina) predict binding to COX-2’s active site via hydrophobic interactions with the benzoxazole ring and hydrogen bonds with the ester group .

- In Vitro Assays : Inhibition of COX-2 activity is measured using enzyme-linked immunosorbent assays (ELISA), with IC₅₀ values compared to reference inhibitors like celecoxib .

Q. How can contradictions in crystallographic or biological data be resolved?

- Methodological Answer :

- Crystallographic Discrepancies : Compare data from multiple crystals (e.g., different space groups) using R-factor analysis. Disordered regions are modeled with occupancy refinement in SHELXL .

- Biological Variability : Replicate assays under standardized conditions (pH, temperature) and validate via orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.